2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20182180
InChI: InChI=1S/C17H15BrClN5OS/c1-10-6-7-14(12(18)8-10)21-15(25)9-26-17-23-22-16(24(17)20)11-4-2-3-5-13(11)19/h2-8H,9,20H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C17H15BrClN5OS
Molecular Weight: 452.8 g/mol

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC20182180

Molecular Formula: C17H15BrClN5OS

Molecular Weight: 452.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide -

Specification

Molecular Formula C17H15BrClN5OS
Molecular Weight 452.8 g/mol
IUPAC Name 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide
Standard InChI InChI=1S/C17H15BrClN5OS/c1-10-6-7-14(12(18)8-10)21-15(25)9-26-17-23-22-16(24(17)20)11-4-2-3-5-13(11)19/h2-8H,9,20H2,1H3,(H,21,25)
Standard InChI Key FOMLKCWRDODITP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)Br

Introduction

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide belongs to a class of heterocyclic compounds characterized by a triazole core. Such compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into its chemical structure, synthesis, potential applications, and biological significance.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Core: The triazole ring is synthesized via cyclization reactions involving hydrazines and carboxylic acid derivatives.

  • Introduction of the Sulfanyl Group: The thiol (-SH) group is introduced through nucleophilic substitution reactions using thiol precursors.

  • Acetamide Formation: The final step involves coupling the triazole-thiol intermediate with a brominated methylphenyl acetic acid derivative under amide bond-forming conditions.

Spectroscopic techniques such as NMR (proton and carbon), IR, and mass spectrometry are used to confirm the structure.

Biological Activity

Potential Applications:

  • Anticancer Activity: Triazole derivatives have shown cytotoxicity against various cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

    • The chlorophenyl group enhances lipophilicity, aiding in membrane permeability.

    • The brominated phenyl moiety may interact with hydrophobic pockets in protein targets.

  • Antimicrobial Properties: Triazoles are known to inhibit fungal and bacterial growth by targeting enzymes like cytochrome P450 or disrupting membrane integrity.

  • Anti-inflammatory Potential: Molecular docking studies suggest that similar compounds could inhibit inflammatory mediators such as COX or LOX enzymes.

Analytical Data

ParameterValue/Observation
Molecular Weight455.73 g/mol
Melting PointNot reported; expected in the range of 200–250°C
SolubilitySoluble in organic solvents like DMSO or DMF
Spectroscopic DataConfirmed via NMR (1H & 13C), IR, and LC-MS

Future Research Directions

  • In Vitro Studies: Evaluate cytotoxicity against cancer cell lines such as HeLa, MCF-7, or HCT-116.

  • In Vivo Studies: Assess pharmacokinetics and toxicity profiles in animal models.

  • Molecular Docking: Explore binding affinities with key enzymes like kinases or proteases to identify potential therapeutic targets.

  • Derivatization: Modify substituents to enhance selectivity and potency while minimizing off-target effects.

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